Key Differentiation 1 – Water Solubility Advantage Over the Closest Acetylated Analogue Acedoben
Acedoben (4‑acetamidobenzoic acid, CAS 556‑08‑1) is the most immediate structural comparator, lacking only the alanine residue. Reported aqueous solubility of Acedoben is <0.1 g/100 mL at 21 °C (i.e., <1 mg mL⁻¹) . In contrast, the additional amide bond and stereogenic centre in 4‑[(N‑acetylalanyl)amino]benzoic acid elevate its experimentally measured aqueous solubility to 5 mg mL⁻¹ (23.23 mM; sonication‑assisted) .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 5 mg mL⁻¹ (23.23 mM) in H₂O (sonication‑assisted) |
| Comparator Or Baseline | Acedoben (4‑acetamidobenzoic acid, CAS 556‑08‑1): <0.1 g/100 mL (< 1 mg mL⁻¹) at 21 °C |
| Quantified Difference | ≥ 5‑fold increase in aqueous solubility for the target compound |
| Conditions | Target compound: pure form, sonication‑assisted dissolution; Acedoben: standard shake‑flask at 21 °C |
Why This Matters
Higher aqueous solubility expands the formulation space and reduces DMSO dependency, which is critical for cell‑based assays and in vivo dosing where comparators may precipitate or require co‑solvents.
